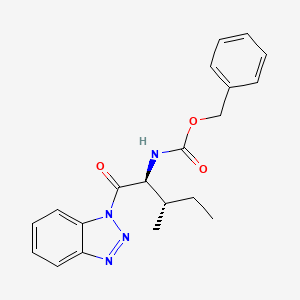

Z-Ile-Bt, 95%

Overview

Description

Z-Ile-Bt, 95% is a compound with the empirical formula C20H22N4O3 . It is also known as (1S,2S-N-Z-1-Benzotriazolylcarbonyl-2-methylbutylamine, Benzyl (2S,3S)-1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-oxopentan-2-ylcarbamate . It is a versatile reagent used for synthesizing peptides as well as their mimetics and conjugates .

Molecular Structure Analysis

The molecular weight of Z-Ile-Bt, 95% is 366.41 g/mol . The SMILES string representation of its structure isCCC@HC@HOCc1ccccc1)C(=O)n2nnc3ccccc23 . Chemical Reactions Analysis

Z-Ile-Bt, 95% is used in peptide synthesis . It has been used for the preparation of diverse derivatives including polypeptidal benzotriazolides, peptidomimetics such as aminoxypeptides, depsipeptides, and heterocyclic peptidomimetics . It is also used to create tagged peptides and peptidomimetics, particularly those with fluorescent labels .Physical And Chemical Properties Analysis

Z-Ile-Bt, 95% is a solid with a melting point of 77-82 °C . It should be stored at a temperature of -20°C .Scientific Research Applications

Peptide Synthesis

Z-Ile-Bt is commonly used in the synthesis of peptides . It is a type of benzotriazole amino acid, which are versatile reagents for synthesizing peptides as well as their mimetics and conjugates .

Preparation of Polypeptidal Benzotriazolides

Z-Ile-Bt has been used for the preparation of polypeptidal benzotriazolides . These are compounds that have potential applications in various fields of research.

Creation of Peptidomimetics

Z-Ile-Bt is used in the creation of peptidomimetics, such as aminoxypeptides and depsipeptides . These are compounds that mimic the structure and function of peptides, and have potential applications in drug discovery and development.

Tagging of Peptides and Peptidomimetics

Z-Ile-Bt is used for tagging peptides and peptidomimetics, particularly those with fluorescent labels . This allows for the tracking and visualization of these compounds in various research applications.

Formation of Peptide Conjugates

Z-Ile-Bt is used in the formation of N, O, S, and C linked peptide conjugates . These are compounds where a peptide is linked to another molecule, and they have potential applications in various fields of research.

Thermo-Optical Applications

While not directly related to Z-Ile-Bt, it’s worth noting that compounds with similar structures have been used in thermo-optical applications . For example, barium titanate ceramics doped with strontium have shown enhanced optical and thermal conductivity properties, which can be exploited for thermo-optical applications .

Mechanism of Action

Target of Action

Z-Ile-Bt, also known as Z-Ile-Leu-aldehyde, is a potent gamma-Secretase inhibitor and Notch signaling inhibitor . The primary targets of Z-Ile-Bt are the gamma-Secretase complex and the Notch signaling pathway. Notch signaling plays a crucial role in many cellular processes, including cell proliferation, differentiation, apoptosis, and maintenance of stem cells .

Mode of Action

Z-Ile-Bt interacts with its targets by inhibiting the gamma-Secretase complex, which in turn disrupts the Notch signaling pathway . This disruption can lead to changes in cell proliferation, differentiation, and apoptosis, depending on the specific cellular context .

Biochemical Pathways

Given its role as a gamma-secretase inhibitor, it likely affects pathways related to the processing of amyloid precursor protein and notch . These pathways play key roles in neurodegenerative diseases and cancer, respectively .

Result of Action

The molecular and cellular effects of Z-Ile-Bt’s action are largely dependent on the specific cellular context. By inhibiting the gamma-Secretase complex and disrupting the Notch signaling pathway, Z-Ile-Bt can influence cell proliferation, differentiation, and apoptosis . This can lead to changes in the growth and behavior of cells, potentially making Z-Ile-Bt a useful tool in the treatment of diseases such as cancer .

properties

IUPAC Name |

benzyl N-[(2S,3S)-1-(benzotriazol-1-yl)-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-3-14(2)18(21-20(26)27-13-15-9-5-4-6-10-15)19(25)24-17-12-8-7-11-16(17)22-23-24/h4-12,14,18H,3,13H2,1-2H3,(H,21,26)/t14-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJVZQUFTBRSCU-KSSFIOAISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Ile-Bt, 95% | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {[(1Z)-1-ethoxy-2-methylpropylidene]amino}acetate](/img/structure/B3079570.png)

![2-{[2-(4-Methoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3079572.png)

![tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B3079646.png)

![3-[3-(5-methyl-1H-imidazol-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B3079648.png)

![8-Azabicyclo[3.2.1]octane-2,6-diol](/img/structure/B3079657.png)

amine](/img/structure/B3079661.png)